Cas no 858956-25-9 (2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid)
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid
- 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid
- 4-Pyrimidinecarboxylicacid, 2-cyclopropyl-1,6-dihydro-6-oxo-
- 2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid
- 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid
- IKDLJHIRCTZDND-UHFFFAOYSA-N
- 4-Pyrimidinecarboxylic acid, 2-cyclopropyl-1,6-dihydro-6-oxo-
- MP
- 2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid
- 2-Cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (ACI)
- 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylicacid
- 2-Cyclopropyl-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
- DS-2409
- SB39095
- EN300-204239
- Z1198181844
- DTXSID90582623
- SY026845
- CS-0043174
- 2-CYCLOPROPYL-6-OXO-1H-PYRIMIDINE-4-CARBOXYLIC ACID
- 2-cyclopropyl-4-hydroxypyrimidine-6-carboxylic acid
- AKOS016003824
- 858956-25-9
- AKOS005146310
- SCHEMBL719425
- 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidine-carboxylic acid
- MFCD08704340
- DA-19137
- MFCD19689702
-
- MDL: MFCD08704340
- Inchi: 1S/C8H8N2O3/c11-6-3-5(8(12)13)9-7(10-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)(H,9,10,11)
- InChI Key: IKDLJHIRCTZDND-UHFFFAOYSA-N
- SMILES: O=C(C1NC(C2CC2)=NC(=O)C=1)O
Computed Properties
- Exact Mass: 180.05300
- Monoisotopic Mass: 180.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -0.5
Experimental Properties
- Density: 1.70±0.1 g/cm3 (20 ºC 760 Torr)
- PSA: 83.31000
- LogP: 0.75780
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0900-1g |
2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid |
858956-25-9 | 97% | 1g |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0900-5g |
2-Cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid |
858956-25-9 | 97% | 5g |
2527.17CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF867-200mg |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 97% | 200mg |
65.0CNY | 2021-07-12 | |
| Chemenu | CM166572-1g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 95+% | 1g |
$197 | 2021-08-05 | |
| Chemenu | CM166572-5g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 95+% | 5g |
$722 | 2021-08-05 | |
| Chemenu | CM166572-5g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 95%+ | 5g |
$80 | 2023-02-17 | |
| abcr | AB437203-250 mg |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid; . |
858956-25-9 | 250mg |
€77.40 | 2023-04-23 | ||
| abcr | AB437203-1 g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid; . |
858956-25-9 | 1g |
€92.30 | 2023-04-23 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C897144-10g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 97% | 10g |
1,158.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NF867-5g |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid |
858956-25-9 | 97% | 5g |
959.0CNY | 2021-07-12 |
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Introduction to 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS No. 858956-25-9)
2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, identified by the chemical registration number CAS No. 858956-25-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and pharmacological relevance. The structural features of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid, particularly the presence of a cyclopropyl group and hydroxyl functionalities, contribute to its unique chemical properties and potential therapeutic applications.
The compound's molecular structure, characterized by a pyrimidine core substituted with a cyclopropyl group at the 2-position and a hydroxyl group at the 6-position, along with a carboxylic acid moiety at the 4-position, makes it an intriguing subject for synthetic chemists and pharmacologists. The cyclopropyl group, known for its stability and ability to influence electronic properties, interacts with the pyrimidine ring in ways that can modulate reactivity and binding affinity. This structural motif has been explored in various drug discovery programs due to its potential to enhance metabolic stability and binding interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid with target proteins with high accuracy. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer pathways, such as kinases and polymerases. The hydroxyl group at the 6-position provides a hydrogen bonding opportunity, which is critical for achieving high-affinity interactions with biological receptors. Furthermore, the carboxylic acid functionality at the 4-position can participate in salt formation or act as a proton acceptor, further enhancing its pharmacological profile.
In the context of drug development, 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has been investigated as a potential lead compound for novel therapeutic agents. Its structural framework is amenable to modifications that can optimize pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Researchers have synthesized derivatives of this compound by introducing various substituents at different positions of the pyrimidine ring. These derivatives have been evaluated for their biological activity using in vitro and in vivo models.
One of the most promising areas of research involving 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid is its potential application in antiviral therapy. Pyrimidine derivatives have long been recognized for their ability to interfere with viral replication processes. The cyclopropyl group in this compound may enhance its resistance to enzymatic degradation, making it a more stable candidate for long-term therapeutic use. Additionally, the hydroxyl and carboxylic acid groups provide multiple sites for interaction with viral proteins, which could lead to the development of broad-spectrum antiviral agents.
The synthesis of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid has been optimized through multi-step organic reactions that involve cyclization, functional group transformations, and protection-deprotection strategies. Modern synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry techniques, have improved the efficiency and scalability of its production. These advancements have made it possible to produce sufficient quantities of the compound for preclinical studies and pharmaceutical development.
Preclinical studies have demonstrated that 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid exhibits favorable pharmacokinetic profiles when administered orally or intravenously. Its bioavailability is influenced by factors such as pH-dependent solubility and metabolic stability. In animal models, the compound has shown potential efficacy against various diseases without significant toxicity at therapeutic doses. These findings have encouraged researchers to proceed with clinical trials to evaluate its safety and efficacy in human populations.
The development of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid into a commercial drug involves rigorous regulatory scrutiny to ensure that it meets safety and efficacy standards set by global health authorities. Regulatory agencies require comprehensive data from preclinical studies before approving clinical trials. Once clinical trials are completed and positive results are obtained, regulatory submissions are prepared for submission to agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
The future prospects of 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid in pharmaceutical applications are promising due to its unique structural features and potential biological activities. Ongoing research aims to further optimize its properties through structure-based drug design approaches. By leveraging computational tools and high-throughput screening techniques, scientists can rapidly identify new derivatives with enhanced therapeutic potential.
In conclusion,2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid (CAS No. 858956-25-9) is a versatile compound with significant potential in pharmaceutical research and drug development. Its structural characteristics make it an attractive candidate for designing novel therapeutic agents targeting various diseases. With continued advancements in synthetic chemistry and molecular biology,this compound holds promise for improving human health through innovative medical interventions.
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